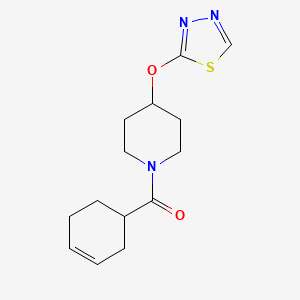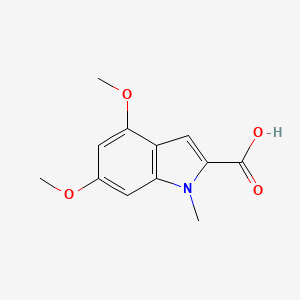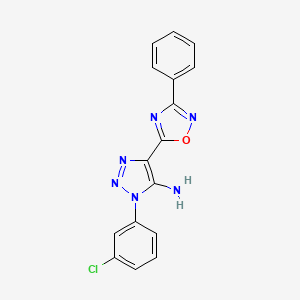
1-(3-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles can be achieved through various methods. One such method is the uronium activation method, which involves the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes .Molecular Structure Analysis
The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research in the field of organic chemistry has extensively explored the synthesis of triazole and oxadiazole derivatives due to their significant pharmacological properties and potential applications in various domains. For example, studies have demonstrated methods for synthesizing novel 1,2,4-triazole and 1,3,4-oxadiazole derivatives, highlighting their antimicrobial activities and potential as antimicrobial agents. The structural analysis of these compounds, including their characterization through NMR, IR spectroscopy, and X-ray crystallography, plays a crucial role in understanding their chemical properties and potential applications (Bektaş et al., 2007), (JagadeeshPrasad et al., 2015).
Potential Applications
Antimicrobial Activity : Compounds containing 1,2,4-triazole and 1,3,4-oxadiazole moieties have been evaluated for their antimicrobial properties. The synthesis of these derivatives and their subsequent testing against various microorganisms demonstrate their potential as effective antimicrobial agents. This suggests a potential application in developing new antimicrobial drugs or materials with enhanced resistance to microbial growth (Bektaş et al., 2007), (JagadeeshPrasad et al., 2015).
Chemical Synthesis and Modification : The chemical synthesis and modification of these compounds reveal their versatility and potential for creating a wide range of derivatives. The ability to modify their structure opens up possibilities for their application in various fields, including material science, drug design, and as intermediates in organic synthesis (Jäger et al., 2002).
Organic Light-Emitting Diodes (OLEDs) : Research into the synthesis of heterocyclic compounds with potential applications in OLED technology highlights the importance of structural analysis and the exploration of novel materials for electronic applications. Such studies underscore the broader potential of triazole and oxadiazole derivatives in the development of advanced materials for electronic devices (Ge et al., 2008).
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN6O/c17-11-7-4-8-12(9-11)23-14(18)13(20-22-23)16-19-15(21-24-16)10-5-2-1-3-6-10/h1-9H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKBXTPWPGFVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2651171.png)

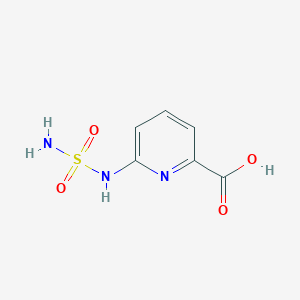


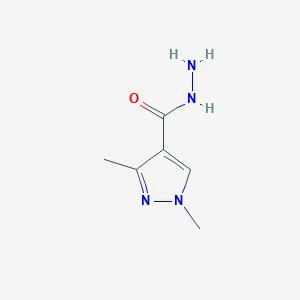
![N-(2,4-dimethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2651185.png)
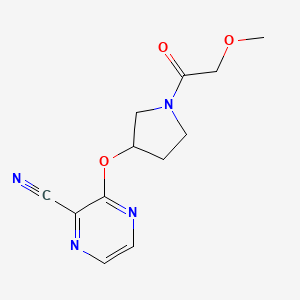
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2651187.png)

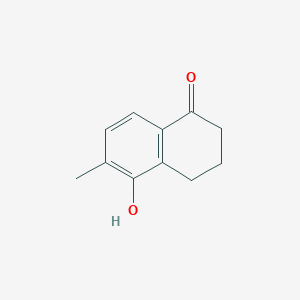
![N-allyl-N'-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2651192.png)
